molecular formula C18H28N2O3S B4472983 1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4472983
M. Wt: 352.5 g/mol
InChI Key: KFULXHCYHAHJJD-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethanesulfonyl group, a piperidine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and other scientific domains.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethanesulfonyl Group: This step typically involves the reaction of the piperidine derivative with ethanesulfonyl chloride under basic conditions.

    Attachment of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with a 4-methylphenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Material Science: The compound’s chemical properties may be exploited in the development of new materials with specific functionalities.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism by which 1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[3-(4-METHYLPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    This compound: This compound shares similar structural features but may differ in specific functional groups or substituents.

    This compound: Another related compound with variations in the piperidine ring or the attached groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-[3-(4-methylphenyl)propyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-3-24(22,23)20-13-5-7-17(14-20)18(21)19-12-4-6-16-10-8-15(2)9-11-16/h8-11,17H,3-7,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFULXHCYHAHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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